molecular formula C26H27ClN4O4S3 B2592407 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1216450-70-2

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride

Cat. No.: B2592407
CAS No.: 1216450-70-2
M. Wt: 591.16
InChI Key: AUPXNVCKVAGCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of BTZ compound involves several steps, including the condensation of appropriate precursors, cyclization, and functional group modifications. Researchers have reported various synthetic routes, such as Suzuki-Miyaura cross-coupling reactions or other transition metal-catalyzed processes . These methods allow the assembly of the complex molecular framework.


Molecular Structure Analysis

The molecular structure of BTZ compound can be elucidated using techniques like nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry, and single X-ray crystallography. The solid-state structures of related complexes confirm distorted octahedral geometries around the central metal atom (e.g., ruthenium) with one bidentate anionic carboxamidate ligand and four auxiliary ligands (such as PPh3, CO, H, or Cl) .


Chemical Reactions Analysis

BTZ compound may participate in various chemical reactions, including catalytic processes. For instance, organo-carboxamide ruthenium(II) complexes derived from similar ligands have displayed moderate catalytic activities in the transfer hydrogenation of ketones. These complexes can efficiently reduce a broad spectrum of ketones, with a maximum turnover number (TON) of up to 990 within 6 hours . The catalytic activity depends on both the carboxamidate and auxiliary ligands.

Scientific Research Applications

Heterocyclic Carboxamides as Antipsychotic Agents

Research by Norman et al. (1996) focused on the synthesis and evaluation of heterocyclic analogues of 1192U90, including pyridine and thiophene carboxamides, as potential antipsychotic agents. These compounds were evaluated for their binding affinity to dopamine and serotonin receptors and showed promising in vivo activities comparable to the reference compound, suggesting their potential utility in antipsychotic therapy with lower risk of extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Anticonvulsant Activities of Tetrahydrothienopyridines

Ohkubo et al. (1996) synthesized novel tetrahydrothienopyridines and related compounds, replacing the benzene rings of a reference compound with heteroaromatic rings such as thiophene and benzothiophene. These compounds displayed significant anticonvulsant activity against seizures induced in mice, highlighting the structural-activity relationships essential for anticonvulsant efficacy (Ohkubo, Kuno, Katsuta, Ueda, Shirakawa, Nakanishi, Kinoshita, & Takasugi, 1996).

Corrosion Inhibition by Benzimidazole Derivatives

Yadav et al. (2016) explored the inhibition efficiency of synthesized benzimidazole derivatives, including a morpholino derivative, on the corrosion of steel in hydrochloric acid. These inhibitors demonstrated high efficiency and were characterized by various spectroscopic methods, suggesting their potential application in protecting metals from corrosion in acidic environments (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

VEGFR-2 Inhibition by Aminothiazole-based Analogues

Borzilleri et al. (2006) identified substituted aminothiazole-based benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds exhibited excellent kinase selectivity, favorable pharmacokinetics, and robust in vivo efficacy in tumor xenograft models, indicating their potential as therapeutic agents for cancer treatment (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S3.ClH/c1-29-11-10-19-22(16-29)36-26(23(19)25-27-20-4-2-3-5-21(20)35-25)28-24(31)17-6-8-18(9-7-17)37(32,33)30-12-14-34-15-13-30;/h2-9H,10-16H2,1H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPXNVCKVAGCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.